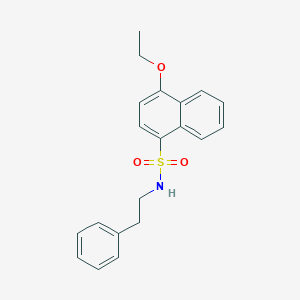

4-ethoxy-N-phenethylnaphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-ethoxy-N-phenethylnaphthalene-1-sulfonamide is a chemical compound with potential applications in scientific research. It has the molecular formula C20H21NO3S and a molecular weight of 355.45 .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring substituted with an ethoxy group at the 4-position and a phenethylsulfonamide group at the 1-position .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Structural Analysis : Sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have been synthesized and characterized through various techniques, including FTIR, NMR, X-ray diffraction, and thermal analysis. These compounds have been studied for their molecular geometry, vibrational frequencies, and electronic properties, demonstrating their potential in materials science and molecular engineering (Sarojini et al., 2012).

Novel Sulfonamide Derivatives : Research on new sulfonamide derivatives has revealed their complex structures through spectroscopic methods and X-ray crystallography. These studies contribute to the understanding of hydrogen bonding and molecular interactions in these compounds (Danish et al., 2021).

Environmental Applications

Adsorption and Environmental Remediation : Sulfonamide antibiotics, including sulfapyridine and sulfamethoxazole, have been studied for their adsorption properties using multiwalled carbon nanotubes. This research is vital for understanding the removal of antibiotics from aqueous solutions, highlighting the environmental applications of sulfonamide compounds in water treatment technologies (Ji et al., 2009).

Pharmacological and Biological Applications

Antimicrobial Properties : The synthesis of novel 2-pyridones containing sulfonamide moiety has been explored for their expected bactericidal and fungicidal activities. Such research underscores the ongoing interest in sulfonamide derivatives for developing new antimicrobial agents (El-Mariah et al., 2008).

Biomedical Imaging : Carbon-11 labeled naphthalene-sulfonamides have been synthesized for potential use in positron emission tomography (PET) imaging, particularly for imaging human CCR8. This research indicates the utility of sulfonamide derivatives in diagnostic imaging and the exploration of new PET agents (Wang et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of 4-ethoxy-N-phenethylnaphthalene-1-sulfonamide, a sulfonamide derivative, are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including this compound, exhibit their pharmacological activities by inhibiting these target enzymes. They act as competitive inhibitors, binding to the active sites of these enzymes and preventing their normal substrates from interacting with them . This inhibition disrupts the normal functioning of the enzymes, leading to the therapeutic effects observed.

Pharmacokinetics

The pharmacokinetics of this compound, like other sulfonamides, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of its target enzymes. This can lead to a range of effects, from the reduction of intraocular pressure in the case of glaucoma to the inhibition of bacterial growth in the case of infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its absorption and metabolism, potentially leading to drug interactions . Additionally, factors such as pH and temperature can influence the stability of the compound .

Analyse Biochimique

Biochemical Properties

4-ethoxy-N-phenethylnaphthalene-1-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with sulfonamide-sensitive enzymes, leading to changes in their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to altered cellular responses. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity. It may also interact with DNA or RNA, affecting gene expression and protein synthesis. Additionally, this compound can modulate the activity of signaling pathways by binding to receptors or other signaling proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at very high doses, including potential damage to tissues and organs. It is important to determine the optimal dosage to achieve the desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. This compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence biochemical reactions. Understanding the metabolic pathways of this compound is crucial for predicting its effects and potential interactions with other compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its activity and function. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall effectiveness in biochemical reactions .

Propriétés

IUPAC Name |

4-ethoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-2-24-19-12-13-20(18-11-7-6-10-17(18)19)25(22,23)21-15-14-16-8-4-3-5-9-16/h3-13,21H,2,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHHASCWJIWVAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

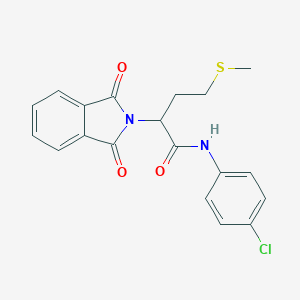

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methylphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B411082.png)